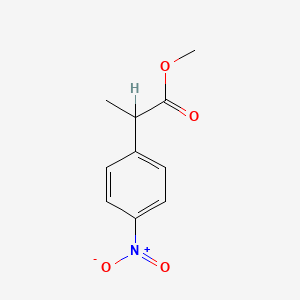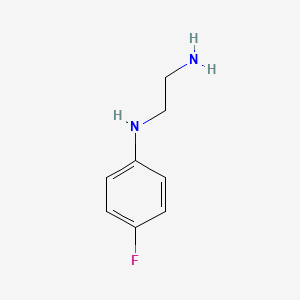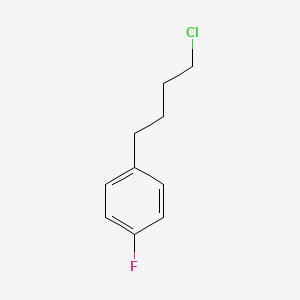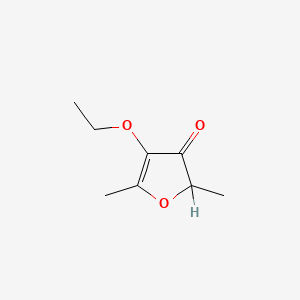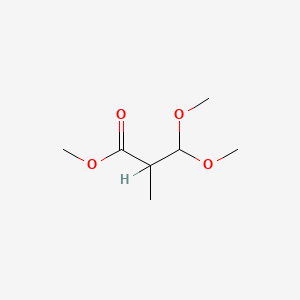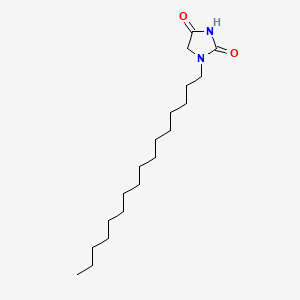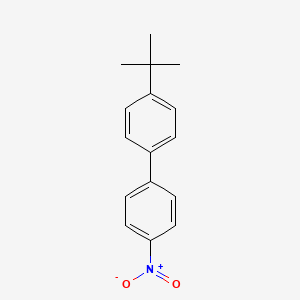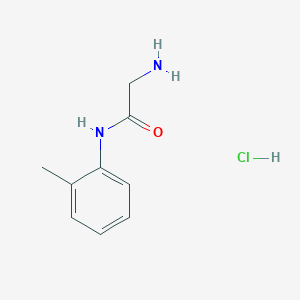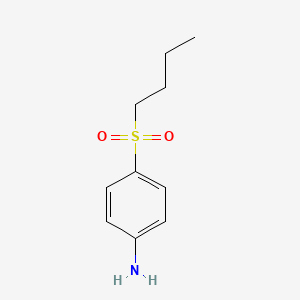![molecular formula C20H20N2O4 B1335061 2-(3',3'-二甲基-6-硝基螺并[色满-2,2'-吲哚]-1'-基)乙醇 CAS No. 16111-07-2](/img/structure/B1335061.png)
2-(3',3'-二甲基-6-硝基螺并[色满-2,2'-吲哚]-1'-基)乙醇
描述
“2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” is a derivative of spiropyran . Spiropyrans are a class of photochromic compounds that can undergo a reversible transformation between two forms (spiropyran and merocyanine) under the influence of UV light . This compound is related to the photoisomerization and thermal reaction of the photochromic spiropyran .
Chemical Reactions Analysis
The chemical reactions involving “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” are related to its photochromic properties. Upon exposure to UV light, the spiropyran form of the molecule can transform into the merocyanine form. This transformation can be reversed by thermal annealing or exposure to green light .科学研究应用
氰化物检测比色探针
与 2-(3',3'-二甲基-6-硝基螺并[色满-2,2'-吲哚]-1'-基)乙醇密切相关的螺吡喃衍生物已被用作木薯叶中氰化物离子的比色探针。该探针在与氰化物离子相互作用后会发生生动的颜色变化,从而便于肉眼轻松检测。该方法已被证明可有效检测低于 WHO 饮用水最大允许浓度的氰化物浓度 (Pattaweepaiboon 等人,2020).
胶乳中的光致变色性能
该化合物的衍生物已通过乳液聚合制备光致变色胶乳。这些胶乳表现出独特的光致变色行为,使其适用于智能涂料和响应光线变色的材料等应用 (Zhang 等人,2018).
在荧光转换中的应用
2-(3',3'-二甲基-6-硝基螺并[色满-2,2'-吲哚]-1'-基)乙醇的螺吡喃衍生物已被研究其在近红外荧光转换中的潜力。这些化合物在暴露于光后可以发生结构变化,从而影响其吸收光谱并实现高对比度的“开/关”荧光转换。此特性对于光学数据存储和图像处理中的应用非常重要 (Doddi 等人,2015).
防伪涂料
螺吡喃衍生物已经合成并掺入环氧树脂涂料中,用于柔性材料。它们在不同溶剂中的独特光致变色和溶剂致变色性能使其成为产品包装中防伪应用的理想选择 (Zhang 等人,2016).
金属离子的化学传感器
一种螺吡喃衍生物已被合成作为三价金属离子的化学传感器。该化合物作为一种可逆的比色和荧光传感器,对金属离子表现出选择性和灵敏性,这对于环境监测和化学分析至关重要 (Juxiang 等人,2017).
作用机制
Target of Action
The primary targets of this compound, also known as 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran, are metal ions . The compound has functional chelating groups that favor coordination with metal ions .
Mode of Action
This compound interacts with its targets, the metal ions, through a process called photoisomerization . This process involves the compound changing from a closed form (spiropyran) to an open form (merocyanine) without UV irradiation . This change is facilitated by the metal ions and leads to significant changes in the compound’s chemical and physical properties .
Biochemical Pathways
The affected pathways involve the detection of metal ions and information processing at the molecular level . The compound exhibits metal ion-dependent reversible binding affinities, resulting in different hypsochromic shifts for the MC-Mn+ complexes . These changes can be recognized by eye, offering an easy colorimetric method for metal ion detection .
Pharmacokinetics
It is known that the compound undergoes photoisomerization and thermal reactions . The activation energies for the conversion of merocyanine to spiropyran molecules were estimated as 71 kJ/mol and 90 kJ/mol for the molecules attached directly to the substrate and those in the upper layer, respectively .
Result of Action
The result of the compound’s action is the detection of metal ions and the execution of information processing at the molecular level .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as light and temperature . For instance, UV-light injection on the molecule leads to a clear shift of the threshold voltage in the drain-current vs gate-voltage plot . Moreover, a complete reset from merocyanine to spiropyran molecule is achieved by thermal annealing .
未来方向
The future directions for “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” could involve further exploration of its photochromic properties and potential applications in areas such as optical sensors and information processing . The possibility of maintaining and switching the chemical state of the molecule in a designated time period demonstrates the potential of this system in logical operation applications .
生化分析
Biochemical Properties
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol plays a crucial role in biochemical reactions, particularly in the context of metal ion sensing. It interacts with metal ions such as zinc (Zn²⁺) and forms stable, reversible complexes. The interaction with zinc ions facilitates the photoisomerization process, leading to significant changes in the compound’s optical properties. This interaction is primarily driven by the coordination of the metal ion with the chelating groups present in the compound, resulting in a shift from the spiropyran form to the merocyanine form .
Cellular Effects
The effects of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo photoisomerization allows it to act as a molecular switch, thereby affecting intracellular signaling cascades. For instance, the merocyanine form of the compound can interact with specific proteins and enzymes, altering their activity and leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol exerts its effects through binding interactions with biomolecules and enzyme modulation. The photoisomerization process, triggered by light exposure, results in the conversion of the spiropyran form to the merocyanine form. This open form can bind to specific proteins and enzymes, either inhibiting or activating their function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions, but prolonged exposure to light or heat can lead to its degradation. Studies have shown that the merocyanine form can revert to the spiropyran form through thermal annealing, indicating a reversible process. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates cellular processes. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and signaling pathways. Threshold effects have been identified, indicating a dosage-dependent response in biological systems .
Metabolic Pathways
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion between different forms. The compound’s photoisomerization process is influenced by the presence of specific enzymes that catalyze the conversion between the spiropyran and merocyanine forms. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its binding affinity to various proteins, which can affect its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The localization of the compound within subcellular structures is essential for its role in modulating cellular processes and signaling pathways .
属性
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran particularly interesting in materials science?
A1: This compound, also known as a spiropyran, exhibits fascinating photochromic behavior. Upon UV irradiation, it transitions from a colorless form to a colored merocyanine form. Interestingly, the specific color of the merocyanine form is influenced by its environment. In a non-polar environment like toluene, it appears blue, but shifts to red when adsorbed onto a hydrophilic surface like dendritic fibrous nanosilica (DFNS) []. This environment-dependent color change makes it a promising candidate for applications in sensors, smart materials, and optoelectronics.
Q2: How does the adsorption of 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran onto DFNS occur?
A2: Research suggests that the adsorption is driven by the photochemical conversion of the spiropyran to its merocyanine form []. Upon UV irradiation, the spiropyran undergoes a ring-opening reaction, forming the merocyanine. The merocyanine form then adsorbs onto the DFNS, likely due to interactions between the polar groups of the merocyanine and the hydrophilic surface of DFNS. This adsorption process has been characterized kinetically and found to follow pseudo-first order kinetics, with the rate-limiting step being the adsorption of the merocyanine onto DFNS [].
Q3: What structural features contribute to the photochromic behavior of 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran?
A3: The key lies in the spiropyran's ability to undergo reversible isomerization between its closed spiropyran form and its open merocyanine form upon light exposure. This isomerization involves breaking and reforming a bond within the molecule, leading to significant changes in the molecule's electron distribution and consequently, its light absorption properties []. The presence of specific functional groups, such as the nitro group and the hydroxyl group, can further influence the molecule's photochromic behavior and its interactions with other materials [, ].
Q4: What are the potential applications of photochromic wood films containing 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6'-nitrobenzopyrylospiran?
A4: These films, created by grafting the spiropyran onto wood cellulose, exhibit a reversible color change upon UV and visible light exposure []. This property opens doors to exciting applications in smart materials, particularly in areas like:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



